Regioisomeric Differentiation: 4-(Pyridin-3-yl)thiazole Connectivity vs. Clinical Aurora Kinase Inhibitor Scaffold
The target compound (CAS 1823183-22-7) is a regioisomer of the established anti-hepatocellular carcinoma agent HBF-0079 (CAS 315702-93-3). HBF-0079 places the pyrimidin-2-amine on the thiazole 2-position via an NH linker and the pyridine on the thiazole 4-position (IUPAC: 4-(pyridin-2-yl)-N-(pyrimidin-2-yl)thiazol-2-amine), whereas the target compound links the pyrimidin-2-amine directly at the pyrimidine 4-position to the thiazole 5-position, with the pyridine attached at the thiazole 2-position . This connectivity swap replaces an NH-linked pyrimidine with a direct C–C bond between the pyrimidine and thiazole rings, altering both the hydrogen-bond donor/acceptor pattern at the hinge region and the vector of the pyridine ring .
| Evidence Dimension | Regioisomeric connectivity and hinge-binding pharmacophore geometry |
|---|---|
| Target Compound Data | 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine: pyrimidine C4 directly linked to thiazole C5; pyridine attached at thiazole C2 |
| Comparator Or Baseline | HBF-0079 (CAS 315702-93-3): pyrimidin-2-amine linked via NH to thiazole C2; pyridine attached at thiazole C4 |
| Quantified Difference | Qualitative structural difference only; no quantitative head-to-head kinase profiling available for either compound against a common kinase panel |
| Conditions | Structural comparison based on reported IUPAC nomenclature and SMILES; no common assay data identified |
Why This Matters
Procurement decisions predicated on 'class-level' kinase inhibition assumptions are unsupported; the regioisomeric difference between the target compound and HBF-0079 likely produces distinct kinase selectivity profiles, making direct substitution without profiling invalid.
